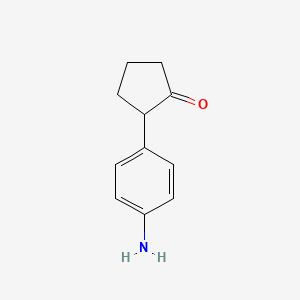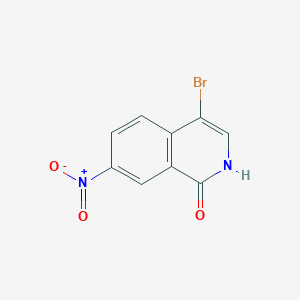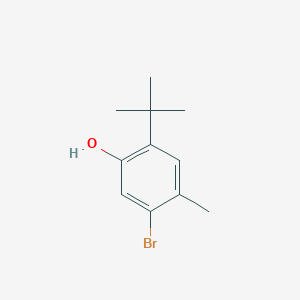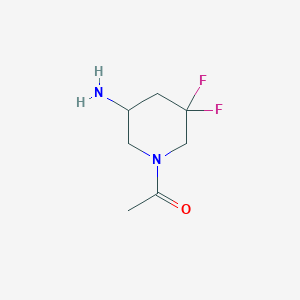![molecular formula C15H14Cl2O3 B13060100 Methyl 2',3'-dichloro-5-methyl-3-oxo-1,2,3,6-tetrahydro-[1,1'-biphenyl]-2-carboxylate](/img/structure/B13060100.png)
Methyl 2',3'-dichloro-5-methyl-3-oxo-1,2,3,6-tetrahydro-[1,1'-biphenyl]-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2’,3’-dichloro-5-methyl-3-oxo-1,2,3,6-tetrahydro-[1,1’-biphenyl]-2-carboxylate is a complex organic compound characterized by its unique structure, which includes multiple chlorine and methyl groups attached to a biphenyl core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2’,3’-dichloro-5-methyl-3-oxo-1,2,3,6-tetrahydro-[1,1’-biphenyl]-2-carboxylate typically involves multiple steps, starting with the preparation of the biphenyl core. This can be achieved through Suzuki-Miyaura coupling, which involves the reaction of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the use of catalysts to ensure efficient production.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2’,3’-dichloro-5-methyl-3-oxo-1,2,3,6-tetrahydro-[1,1’-biphenyl]-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert carbonyl groups to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can be used to replace chlorine atoms with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a wide range of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Methyl 2’,3’-dichloro-5-methyl-3-oxo-1,2,3,6-tetrahydro-[1,1’-biphenyl]-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules, such as proteins and nucleic acids.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism by which Methyl 2’,3’-dichloro-5-methyl-3-oxo-1,2,3,6-tetrahydro-[1,1’-biphenyl]-2-carboxylate exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include signal transduction, metabolic processes, or gene expression regulation.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 2’,3’-dichloro-5-methyl-3-oxo-1,2,3,6-tetrahydro-[1,1’-biphenyl]-2-carboxylate: shares similarities with other biphenyl derivatives, such as:
Uniqueness
What sets Methyl 2’,3’-dichloro-5-methyl-3-oxo-1,2,3,6-tetrahydro-[1,1’-biphenyl]-2-carboxylate apart is its specific combination of functional groups, which confer unique chemical properties and reactivity. This makes it particularly valuable in applications requiring precise molecular interactions and transformations.
Propiedades
Fórmula molecular |
C15H14Cl2O3 |
|---|---|
Peso molecular |
313.2 g/mol |
Nombre IUPAC |
methyl 6-(2,3-dichlorophenyl)-4-methyl-2-oxocyclohex-3-ene-1-carboxylate |
InChI |
InChI=1S/C15H14Cl2O3/c1-8-6-10(9-4-3-5-11(16)14(9)17)13(12(18)7-8)15(19)20-2/h3-5,7,10,13H,6H2,1-2H3 |
Clave InChI |
LKPBSDUBXNOVSY-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=O)C(C(C1)C2=C(C(=CC=C2)Cl)Cl)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,1-Dimethylethyl {[(cis)-4-hydroxy-3-piperidinyl]methyl}carbamate](/img/structure/B13060018.png)
![2-{1,4-dimethyl-6-phenyl-1H-pyrazolo[3,4-b]pyridin-5-yl}acetic acid](/img/structure/B13060021.png)


![1-[(3-Fluorophenyl)methyl]-3-methyl-1H-pyrazol-4-amine](/img/structure/B13060056.png)

![[(1E)-1,2,3,4-tetrahydronaphthalen-1-ylidene]aminomethanesulfonate](/img/structure/B13060062.png)
![2-[(3-Phenyl-2-propenyl)sulfanyl]-1-pyridiniumolate](/img/structure/B13060065.png)

![[(2S)-5,5-Dimethyloxolan-2-yl]methanamine](/img/structure/B13060070.png)
![[6-(propan-2-yl)-3,4-dihydro-2H-pyran-5-yl]methanamine hydrochloride](/img/structure/B13060073.png)
![Benzyl 2-azaspiro[3.3]heptan-5-ylcarbamate hcl](/img/structure/B13060087.png)
![6-Methoxy-2,7-dimethyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B13060093.png)

